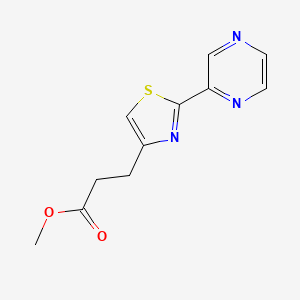![molecular formula C16H19N5O2S B7679405 3-Methyl-5-[(1-phenylpyrazol-3-yl)methylsulfonyl]-4-propyl-1,2,4-triazole](/img/structure/B7679405.png)
3-Methyl-5-[(1-phenylpyrazol-3-yl)methylsulfonyl]-4-propyl-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-[(1-phenylpyrazol-3-yl)methylsulfonyl]-4-propyl-1,2,4-triazole, commonly known as PPT, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. PPT is a selective estrogen receptor modulator (SERM) that has been used in the development of drugs for the treatment of breast cancer, osteoporosis, and other conditions.
Mécanisme D'action
PPT works by binding to estrogen receptors in the body, selectively activating or inhibiting their activity depending on the tissue type. In breast tissue, PPT acts as an estrogen receptor antagonist, blocking the effects of estrogen and preventing the growth of cancer cells. In bone tissue, PPT acts as an estrogen receptor agonist, stimulating bone growth and preventing bone loss.
Biochemical and Physiological Effects
PPT has been shown to have a number of biochemical and physiological effects. In breast cancer cells, PPT has been shown to inhibit cell proliferation and induce apoptosis, or programmed cell death. In bone tissue, PPT has been shown to increase bone mineral density and reduce bone turnover.
Avantages Et Limitations Des Expériences En Laboratoire
PPT has several advantages for use in laboratory experiments. It is a selective estrogen receptor modulator, which means that it can selectively target different tissues in the body. This makes it a useful tool for studying the effects of estrogen on different tissues. However, PPT also has limitations, as it is not a perfect model for the effects of estrogen in the body. It is important to use caution when interpreting the results of experiments using PPT, as they may not accurately reflect the effects of estrogen in vivo.
Orientations Futures
There are several future directions for research on PPT. One area of interest is the development of drugs that target the estrogen receptor in a tissue-specific manner, such as in breast tissue or bone tissue. Another area of interest is the development of drugs that can selectively target different subtypes of estrogen receptors, such as ERα and ERβ. Additionally, research is needed to better understand the long-term effects of PPT and other selective estrogen receptor modulators on the body.
Méthodes De Synthèse
PPT can be synthesized using a variety of methods, including the reaction of 4-propyl-1,2,4-triazole-3-thiol with 1-bromo-3-phenylpropane, followed by the reaction of the resulting compound with methylsulfonyl chloride and 3-methylpyrazole. Other methods involve the reaction of 4-propyl-1,2,4-triazole-3-thiol with 3-methylpyrazole, followed by the reaction of the resulting compound with 1-bromo-3-phenylpropane and methylsulfonyl chloride.
Applications De Recherche Scientifique
PPT has been extensively studied for its potential therapeutic applications. Research has shown that PPT has antiestrogenic effects in breast cancer cells, which makes it a promising candidate for the development of drugs for the treatment of breast cancer. PPT has also been shown to have beneficial effects on bone density, making it a potential treatment for osteoporosis.
Propriétés
IUPAC Name |
3-methyl-5-[(1-phenylpyrazol-3-yl)methylsulfonyl]-4-propyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c1-3-10-20-13(2)17-18-16(20)24(22,23)12-14-9-11-21(19-14)15-7-5-4-6-8-15/h4-9,11H,3,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDHBXITIXYHPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=C1S(=O)(=O)CC2=NN(C=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(1,5-Dimethylpyrazol-4-yl)-5-[(1-ethylpyrazol-4-yl)oxymethyl]-1,2-oxazole](/img/structure/B7679322.png)
![[4-Cyclopropyl-5-[2-(3,5-dichlorophenyl)ethylsulfanyl]-1,2,4-triazol-3-yl]methanol](/img/structure/B7679328.png)
![5-cyclopropyl-3-[[3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-1,2,4-oxadiazole](/img/structure/B7679334.png)
![1-Morpholin-4-yl-2-[4-(1,2,3,4-tetrahydronaphthalen-2-ylamino)pyrazol-1-yl]ethanone](/img/structure/B7679341.png)
![3-[[1-(4-Methoxyphenyl)imidazol-2-yl]sulfonylmethyl]-5-methyl-1,2-oxazole](/img/structure/B7679346.png)
![3-(2-fluorophenyl)-5-[(3-methoxyphenyl)methylsulfonyl]-1H-1,2,4-triazole](/img/structure/B7679353.png)
![1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7679358.png)
![4-[(2-Methylpyrazol-3-yl)methylsulfonylmethyl]-2-thiophen-3-yl-1,3-thiazole](/img/structure/B7679366.png)
![[1-[2-(3,5-Dichlorophenyl)ethyl]piperidin-4-yl]urea](/img/structure/B7679375.png)
![Methyl 3-[2-(3-methylthiophen-2-yl)-1,3-thiazol-4-yl]propanoate](/img/structure/B7679411.png)

![4-[(4-Ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfonylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7679434.png)
![5-cyano-2-methyl-N-[1-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B7679442.png)
![4-[(4-Hydroxy-3-methoxyphenyl)methyl]-1-thiophen-2-ylpiperazin-2-one](/img/structure/B7679448.png)
